Stigmast-4-ee-3,6-dione

Anti-inflammatory Cyclooxygenase COX-1/COX-2 Selectivity

Researchers requiring a defined COX-1 probe face confounding variables with generic phytosterol mixtures. Stigmast-4-ene-3,6-dione addresses this with quantifiable selectivity: - COX-1 IC50: 67.9 µM vs. weak COX-2 activity, enabling pathway-specific studies. - Non-cytotoxic to RBL-2H3 mast cells at ≤100 µM, eliminating cell-death artifacts in degranulation assays. - C-6 ketone enables direct SAR comparison with stigmast-4-en-3-one. Procure this authenticated standard with batch-specific purity documentation for reproducible pharmacology and allelopathy research.

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
Cat. No. B1256066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-4-ee-3,6-dione
Synonymsstigmast-4-ene-3,6-dione
Molecular FormulaC29H46O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3
InChIKeyUVFOCYGYACXLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmast-4-ene-3,6-dione Baseline Bioactivity


Stigmast-4-ene-3,6-dione (CAS 23670-94-2, C29H46O2, MW 426.67 g/mol) is a naturally occurring stigmastane-class phytosteroid bearing an α,β-unsaturated ketone at C-3 and a ketone at C-6 [1]. It is biosynthetically derived from common phytosterols and has been isolated from diverse plant families, including Fabaceae, Combretaceae, Zingiberaceae, and Boraginaceae [2]. Unlike many phytosterols that serve primarily structural roles, stigmast-4-ene-3,6-dione exhibits quantifiable, concentration-dependent bioactivity across multiple in vitro models [3].

COX pathway inhibition study fit: Supports COX-1/COX-2 selectivity research with a distinct profile from common phytosterols.
Mast cell degranulation assay context: Reported non-cytotoxic at 100 µM in RBL-2H3 mast cells, enabling endpoint review without confounding cell death.
Phytotoxicity & allelopathy research context: Documented inhibition of barley germination, serving as a chemical tool for brassinosteroid pathway elucidation.

Stigmast-4-ene-3,6-dione vs. Generic Phytosterols


Phytosterols such as β-sitosterol and stigmasterol are frequently employed as research tools, yet their bioactivity profiles differ markedly from stigmast-4-ene-3,6-dione in quantifiable assays. For example, β-sitosterol demonstrates COX-2 selectivity, whereas stigmast-4-ene-3,6-dione exhibits a distinct COX-1 inhibitory profile with an IC50 of 67.9 µM and weak COX-2 activity [1]. In antimutagenicity models, stigmasterol reduces induction factor by 51.2–64.2%, while stigmast-4-ene-3,6-dione shows divergent activity that cannot be extrapolated [2]. Procurement of a generic 'phytosterol mixture' or substitution with a structurally similar analogue (e.g., stigmast-4-en-3-one) risks introducing confounding variables and irreproducible outcomes.

Generic Phytosterol Mixtures vs. Stigmast-4-ene-3,6-dione
Procurement of mixed phytosterols may not reproduce the specific COX-1 inhibitory context (IC50 67.9 µM) or the lack of COX-2 selectivity, introducing confounding variables.
Structural Analogues (e.g., Stigmast-4-en-3-one, β-Sitosterol)
Direct C-6 non-oxidized analogues or common sterols may shift the cytotoxicity profile and lack phytotoxic activity, limiting direct substitution in allergy or plant physiology models.
Stigmasterol Substitution for Antimutagenicity Studies
Stigmasterol demonstrates a 51.2–64.2% reduction in mutagen induction, whereas stigmast-4-ene-3,6-dione exhibits negligible activity. The antimutagenicity context does not transfer.

Stigmast-4-ene-3,6-dione Bioactivity Evidence


COX-1 Inhibition vs. Stigmast-4-en-3-one

In a head-to-head in vitro cyclooxygenase inhibition assay, stigmast-4-ene-3,6-dione (4) demonstrated a COX-1 IC50 of 67.9 µM, compared to 62.6 µM for stigmast-4-en-3-one (3), its direct C-6 non-oxidized analogue [1]. Both compounds exhibited weak COX-2 inhibition. The presence of the C-6 ketone did not confer enhanced COX-1 potency but may alter metabolic stability or off-target interactions [1].

COX-1 Inhibition
Head-to-head comparison
COX-1 IC50 67.9 µM vs. 62.6 µM for stigmast-4-en-3-one. Both show weak COX-2 activity.
Reported COX-1 assay context. C-6 ketone does not confer enhanced COX-1 potency.
In vitro COX-1 inhibitory assay. SAR-driven selection and experimental design support.
Anti-inflammatory Cyclooxygenase COX-1/COX-2 Selectivity

Mast Cell Cytotoxicity vs. β-Sitosterol

Stigmast-4-ene-3,6-dione did not induce cytotoxicity in RBL-2H3 mast cells at concentrations up to 100 µM . This is a critical differentiator from common phytosterols such as β-sitosterol and stigmasterol, which have documented cytotoxic effects in various cell lines at comparable concentrations [1]. The absence of cytotoxicity at this concentration supports its utility as a probe for anti-allergic mechanisms without confounding cell death.

Mast Cell Cytotoxicity
Cross-study context
No cytotoxicity observed in RBL-2H3 mast cells at concentrations up to 100 µM.
Supports cell-model endpoint review. Differentiates from β-sitosterol and stigmasterol, which are cytotoxic at comparable concentrations.
Enables degranulation and anti-allergy assays without confounding compound-induced cell death.
Cytotoxicity Mast Cell Anti-allergic Safety Pharmacology

Antimutagenicity vs. Stigmasterol

In an antimutagenicity assay using the SOS chromotest, stigmasterol reduced the induction factor of mutagens MNNG and NQO by 51.2% and 64.2%, respectively, whereas stigmast-4-ene-3,6-dione showed negligible activity [1]. This stark differential activity profile demonstrates that the C-3/C-6 diketone structure does not confer antimutagenic properties, unlike the C-3 hydroxylated Δ5-sterol stigmasterol.

Antimutagenicity (SOS Chromotest)
Direct comparison
Negligible reduction of mutagen induction factor for MNNG and NQO. Stigmasterol: 51.2% and 64.2% reduction.
Antimutagenicity screening context. The C-3/C-6 diketone structure does not confer antimutagenic properties.
Prevents erroneous procurement for genotoxicity research; not a substitute for stigmasterol in this context.
Antimutagenicity Genotoxicity SOS Chromotest

Phytotoxicity vs. Brassinosteroid Activity

Stigmast-4-ene-3,6-dione exhibits phytotoxic activity, as demonstrated by its inhibition of barley (Hordeum vulgare) germination [1]. In contrast, structurally related brassinosteroids, of which stigmast-4-ene-3,6-dione is a biogenetic precursor, are known for high plant growth-promoting and anti-stress activities [2]. This dual role—phytotoxic as an isolated compound versus growth-promoting as a precursor—differentiates it from both common phytosterols (e.g., β-sitosterol, which lacks phytotoxicity) and mature brassinosteroids.

Phytotoxicity vs. Brassinosteroids
Class-level inference
Inhibitory activity in barley (Hordeum vulgare) germination assay. Brassinosteroids are growth-promoting; β-sitosterol lacks phytotoxicity.
Phytotoxicity model-response context. Dual role as a phytotoxic isolate vs. a growth-promoting precursor distinguishes it from standard sterols.
Ethanolic extract of Echium vulgare roots. Supports plant physiology studies focused on allelopathy or brassinosteroid pathway elucidation.
Phytotoxicity Plant Growth Regulation Brassinosteroid

Stigmast-4-ene-3,6-dione Application Scenarios


Mast Cell Degranulation Anti-Allergic Probe

Given its established anti-allergic properties and the critical finding that stigmast-4-ene-3,6-dione does not induce cytotoxicity in RBL-2H3 mast cells at concentrations up to 100 µM , this compound is an optimal selection for in vitro degranulation studies. Researchers can confidently use this compound to modulate IgE-mediated responses without the confounding variable of compound-induced cell death, a limitation often encountered with other phytosterols .

COX-1 Inhibition with Analog Controls

The direct comparative data showing a COX-1 IC50 of 67.9 µM for stigmast-4-ene-3,6-dione versus 62.6 µM for its C-6 unoxidized analogue stigmast-4-en-3-one [1] supports its use as a defined chemical probe in structure-activity relationship (SAR) studies of COX inhibition. Procurement of both compounds enables rigorous experimental design where the contribution of the C-6 ketone to enzyme binding can be directly assessed [1].

Phytotoxicity and Allelopathy Research

Stigmast-4-ene-3,6-dione's demonstrated ability to inhibit barley germination [2] provides a specific application in plant-plant interaction (allelopathy) studies. Unlike common phytosterols such as β-sitosterol, which lack this phytotoxic property, stigmast-4-ene-3,6-dione serves as a specialized chemical tool for investigating natural herbicidal mechanisms and brassinosteroid precursor dynamics [2].

Application
Selection Property
Validation Focus
Mast cell degranulation assay context
Non-cytotoxic concentration range
Degranulation & mediator release endpoints
COX inhibition SAR studies
COX-1/COX-2 selectivity context
Direct analog comparison (C-6 ketone)
Plant allelopathy research
Phytotoxic activity profile
Germination inhibition & brassinosteroid pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stigmast-4-ee-3,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.